

Application Note: Quantitative Analysis of ACTH (1-13) by Mass Spectrometry

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Compound of Interest		
Compound Name:	ACTH (1-13)	
Cat. No.:	B8118511	Get Quote

Audience: Researchers, scientists, and drug development professionals.

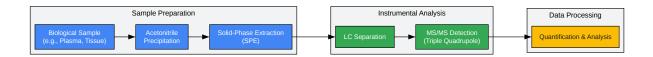
Introduction

Adrenocorticotropic hormone (ACTH) is a tropic hormone produced by the anterior pituitary from the precursor molecule pro-opiomelanocortin (POMC). The N-terminal fragment, **ACTH** (1-13), also known as desacetyl α-melanocyte-stimulating hormone (d-α-MSH), is a key neuropeptide involved in regulating energy homeostasis by stimulating the melanocortin 4 receptor (MC4R) in the brain to reduce food intake.[1][2][3] Accurate and sensitive quantification of **ACTH** (1-13) is crucial for understanding its physiological roles and for the development of therapeutics targeting obesity and related metabolic disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the definitive identification and quantification of **ACTH** (1-13) in complex biological matrices.[2][4] This application note provides a detailed protocol for the analysis of **ACTH** (1-13) using LC-MS/MS.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of **ACTH (1-13)** involves several key stages, from initial sample preparation to final data acquisition and analysis. Each step is critical for achieving accurate and reproducible results.





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Caption: Overall experimental workflow for ACTH (1-13) analysis.

Detailed Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the extraction of POMC-derived peptides from biological fluids and cell culture media.[1][3]

Materials:

- HLB Prime microelution plate (e.g., Waters, Cat# 186008052)
- 0.1% Formic Acid in deionized water (v/v)
- 1% Acetic Acid with 5% Methanol in deionized water (v/v/v)
- 60% Methanol with 10% Acetic Acid in deionized water (v/v)
- Stable isotope-labeled internal standard for ACTH (1-13)

Procedure:

- Sample Pre-treatment: If starting with tissue, extract peptides using 6M guanidine hydrochloride followed by acetonitrile (ACN) precipitation.
 [2] For liquid samples, proceed to step 2.
- Internal Standard Spiking: Reconstitute dehydrated peptide extracts with 0.1% formic acid and spike with a known concentration of a stable isotope-labeled internal standard for **ACTH** (1-13).[1][3]



- SPE Plate Conditioning: Condition the wells of the HLB microelution plate with 200 μL of 100% methanol, followed by an equilibration step with 200 μL of 0.1% formic acid in water.
- Sample Loading: Load the pre-treated and spiked sample onto the SPE plate.
- Washing:
 - Wash the plate with 200 μL of 0.1% formic acid in water.[1][3]
 - Perform a second wash with 200 μL of 1% acetic acid with 5% methanol in water.[1][3]
- Elution: Elute the peptides with two sequential additions of 30 μL of 60% Methanol in water with 10% Acetic Acid.[1][3]
- Final Dilution: Dilute the eluted sample with 75 μL of 0.1% formic acid in water.[1][3] The sample is now ready for LC-MS/MS analysis. Store at -80 °C until injection.[1][3]

Liquid Chromatography (LC) Method

The following LC parameters are a starting point for method development, based on established methods for similar peptides.[1][5]



Parameter	Recommended Setting
HPLC System	Waters H-Class Acquity or equivalent[1]
Column	Acquity HSS T3, 1.8 μm, 2.1 x 50 mm[1]
Column Temperature	60 °C[1]
Mobile Phase A	0.1% Formic Acid in Water (v/v)[1][5]
Mobile Phase B	0.1% Formic Acid in Acetonitrile (v/v)[1][5]
Flow Rate	700 μL/minute[1]
Injection Volume	10 μL[1]
Gradient Program	Time (min)
0.0	
0.5	
3.0	_
3.1	_
4.2	_
4.3	_
5.0	_

Note: A divert valve should be used to direct the flow to waste for the first 1.1 minutes and the last 1.8 minutes of the run to minimize source contamination.[1]

Mass Spectrometry (MS) Method

MS parameters should be optimized for the specific instrument used. The following table provides typical settings for a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[5]



Parameter	Recommended Setting	
Mass Spectrometer	Waters TQ-XS, Sciex 6500, or equivalent[1][5]	
Ionization Mode	Positive Ion Electrospray (ESI+)	
Electrospray Voltage	4400 V[5]	
Source Temperature	500 °C[5]	
Gas 1 (Nebulizer)	55 (arbitrary units)[5]	
Gas 2 (Heater)	40 (arbitrary units)[5]	
CAD Gas	10 (arbitrary units)[5]	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	

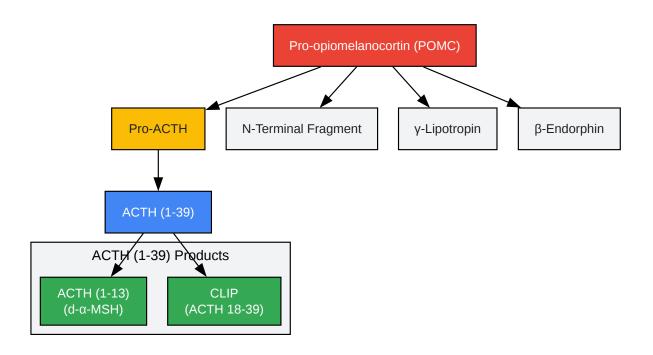
MRM Transitions for **ACTH (1-13)**: The calculated molecular mass for **ACTH (1-13)** is approximately 1622 Da.[4] It is commonly observed as a doubly charged ion (+2) in the mass spectrometer.[4] Specific product ions for fragmentation must be determined by infusing a pure standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
ACTH (1-13)	~811.9 ([M+2H] ²⁺)	To be determined	200-400	To be optimized
IS for ACTH (1- 13)	To be determined	To be determined	100-200	To be optimized

POMC Processing Pathway

ACTH (1-13) is not directly translated but is a product of extensive post-translational processing of the pro-opiomelanocortin (POMC) precursor protein. Understanding this pathway is essential for interpreting analytical results, as multiple related peptides may be present in a sample.





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Caption: Simplified processing pathway of the POMC precursor protein.

Quantitative Data Summary

The following table summarizes key instrument parameters and performance metrics gathered from relevant literature for the analysis of ACTH fragments and related peptides. This data can serve as a benchmark for method development and validation.



Parameter	ACTH (1-13) / d-α- MSH	ACTH (1-24)	Source
Mass Spectrometer	Waters TQ-XS Triple Quadrupole	Sciex 6500 Triple Quadrupole	[1][5]
Precursor Ion (m/z)	Not specified	587.5 ([M+5H] ⁵⁺)	[5]
Product Ion (m/z)	Not specified	671.6 ([M+4H] ⁴⁺)	[5]
Collision Energy (V)	Not specified	27	[5]
Retention Time (min)	~2.5 (approximate)	~1.2	[1][5]
Lower Limit of Quantification (LLOQ)	>540 pM (in vitro)	10 pg/mL (in human plasma)	[2][5]

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and sensitive framework for the quantification of **ACTH (1-13)**. The combination of specific sample preparation using solid-phase extraction and targeted detection via multiple reaction monitoring allows for accurate measurement in complex biological matrices. This approach is highly suitable for researchers in both academic and industrial settings who are investigating the roles of melanocortin peptides in health and disease.

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